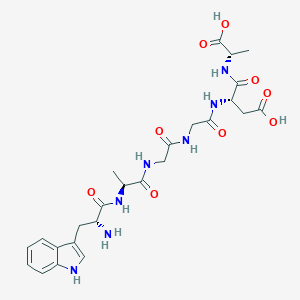

delta-Sleep-inducing peptide (1-6)

Description

Properties

CAS No. |

103122-89-0 |

|---|---|

Molecular Formula |

C25H33N7O9 |

Molecular Weight |

575.6 g/mol |

IUPAC Name |

(3S)-3-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H33N7O9/c1-12(30-23(38)16(26)7-14-9-27-17-6-4-3-5-15(14)17)22(37)29-10-19(33)28-11-20(34)32-18(8-21(35)36)24(39)31-13(2)25(40)41/h3-6,9,12-13,16,18,27H,7-8,10-11,26H2,1-2H3,(H,28,33)(H,29,37)(H,30,38)(H,31,39)(H,32,34)(H,35,36)(H,40,41)/t12-,13-,16+,18-/m0/s1 |

InChI Key |

AHEJFFMYYXEMQB-UALQAHIBSA-N |

SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

sequence |

WAGGDA |

Synonyms |

delta sleep-inducing peptide (1-6) DSIP (1-6) |

Origin of Product |

United States |

Historical Trajectory and Foundational Research of Delta Sleep Inducing Peptide Dsip

Origin of Discovery and Initial Characterization

The quest for endogenous sleep-regulating substances led to the discovery of the delta-sleep-inducing peptide in the 1970s. trtmd.compeptidesciences.com The foundational work was conducted by the Swiss research group of Schoenenberger and Monnier, who first isolated the peptide in 1974. peptidesciences.comwikipedia.org The isolation was achieved by processing cerebral venous blood from rabbits that had been put into a state of sleep through electrical stimulation of the intralaminar thalamic nuclei. wikipedia.orgmdpi.com The hypothesis was that a humoral factor responsible for inducing sleep was being released into the bloodstream. nih.gov

This isolated substance was named for its observed effect: when infused into the brain ventricles of recipient rabbits, it induced electroencephalogram (EEG) patterns characterized by prominent delta and spindle waves, which are hallmarks of slow-wave sleep, along with reduced motor activity. wikipedia.orgnih.gov

Subsequent characterization between 1976 and 1977 revealed DSIP to be a nonapeptide, a small peptide composed of nine amino acids, with a molecular weight of approximately 850 daltons. wikipedia.orgnih.govsigmaaldrich.com Its primary structure was identified as the amino acid sequence: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgnih.govbbntimes.com To confirm that the biological effects were due to this specific molecule, the nonapeptide was chemically synthesized. nih.govnih.gov Studies using the synthetic version replicated the initial findings, showing a significant and specific induction of delta and spindle EEG patterns in rabbits, thereby confirming the structure and its primary observed activity. nih.govpnas.org

| Milestone | Year(s) | Key Finding/Event | References |

| Initial Discovery | 1974 | DSIP first discovered by the Schoenenberger-Monnier group. | wikipedia.org |

| Isolation | 1977 | Isolated from the cerebral venous blood of rabbits in an induced state of sleep. | mdpi.comnih.gov |

| Characterization | 1977 | Identified as a nonapeptide (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu). | nih.govsigmaaldrich.com |

| Synthesis | 1977 | The nonapeptide and several analogues were successfully synthesized for further study. | nih.govpnas.org |

| Functional Confirmation | 1977 | Intraventricular infusion of synthetic DSIP was shown to induce delta and spindle EEG activity in rabbits. | nih.gov |

Evolution of Scientific Perspectives on DSIP Functionality

Following its discovery, the initial view of DSIP as a primary sleep-promoting substance has undergone significant evolution. The scientific consensus has shifted from a narrow focus on sleep induction to a broader understanding of DSIP as a multifunctional regulatory peptide with a wide range of potential physiological roles. mdpi.comnih.gov However, this evolution has been marked by contradictory findings and unresolved questions.

The direct link between DSIP and sleep has been a subject of debate. wikipedia.org While the initial rabbit studies were promising, subsequent research yielded conflicting results. Some studies supported a role in promoting slow-wave sleep (SWS), while others found no significant correlation. wikipedia.org Research in humans with chronic insomnia suggested that any sleep-improving effects were weak. nih.gov This led some in the scientific community to believe the hypothesis of DSIP as a primary sleep factor is not strongly supported. nih.govscience.gov

Intriguingly, research into synthetic analogues of DSIP revealed different or even stronger effects. A study on DSIP analogues with enhanced stability found that a hexapeptide fragment, (D-Ala-2) DSIP (1-6), increased sleep in rabbits during the first, third, and fifth hours post-administration. researchgate.net This effect was species-specific, as it was not observed in rats, suggesting potential differences in how the peptide is processed or interacts with receptors across species. researchgate.net

The field of DSIP research expanded significantly to explore its "extra-sleep" effects. nih.govnih.gov Studies have indicated that DSIP and DSIP-like materials, found in the hypothalamus, pituitary gland, and other peripheral organs, are involved in various regulatory processes: wikipedia.org

Endocrine Regulation : DSIP has been shown to influence the endocrine system by decreasing the basal level of corticotropin (B344483) and stimulating the release of luteinizing hormone (LH) and somatoliberin (growth hormone-releasing hormone). wikipedia.orgmdpi.com It has also been implicated as a potential physiological stimulus for the release of growth hormone that is associated with sleep. nih.govpnas.org

Stress and Physiological Normalization : It is considered a regulatory peptide that may help normalize blood pressure and myocardial contraction. wikipedia.org

Neuroprotective and Other CNS Properties : Research has explored its potential neuroprotective, anticonvulsant, and analgesic (pain-modulating) properties. wikipedia.orgmdpi.com

Despite decades of research, fundamental questions about DSIP remain. A specific gene, precursor protein, or a dedicated receptor for DSIP has yet to be definitively identified. wikipedia.orgnih.gov This has led to the hypothesis that the biological activities attributed to DSIP may be carried out by a family of "DSIP-like" peptides, and that the originally isolated molecule might be one of several related compounds. nih.gov The search for its precise origin and mechanism of action continues to be an active, though unresolved, area of neurobiology. nih.gov

| Analogue | Species | Observed Effect on Sleep | Reference |

| (D-Ala-2) DSIP | Rabbit, Rat | Augmented slow wave and paradoxical sleep. | researchgate.net |

| (D-Val-2) DSIP | Rabbit, Rat | Augmented sleep during later hours of recording period. | researchgate.net |

| (D-Ala-2) DSIP (1-6) | Rabbit | Increased sleep during the 1st, 3rd, and 5th hours. | researchgate.net |

| (D-Ala-2) DSIP (1-6) | Rat | No significant effect on sleep. | researchgate.net |

Molecular Architecture and Biological Features of Delta Sleep Inducing Peptide Dsip

Peptide Primary Structure and Sequence Analysis

The foundational characteristic of any peptide lies in its primary structure—the linear sequence of its amino acids. Delta-sleep-inducing peptide was first isolated from the cerebral venous blood of rabbits that were in an induced state of sleep. wikipedia.orgparticlepeptides.com Chemical analysis revealed it to be a nonapeptide with the amino acid sequence: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgkarger.comnih.gov This sequence gives the peptide a molecular weight of approximately 849 Daltons. particlepeptides.comkarger.com The N-terminus of the peptide is tryptophan, contributing to a hydrophobic portion, while the C-terminus is glutamic acid, creating a hydrophilic region, rendering the entire molecule amphiphilic. karger.com This amphiphilic nature is thought to facilitate its interaction with plasma membranes. karger.com

The specific fragment of interest, delta-sleep-inducing peptide (1-6), consists of the first six amino acids of the full nonapeptide.

| Property | Description |

| Full Peptide Name | Delta-Sleep-Inducing Peptide |

| Abbreviation | DSIP |

| Amino Acid Sequence | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu |

| Fragment of Interest | delta-sleep-inducing peptide (1-6) |

| Fragment Sequence | Trp-Ala-Gly-Gly-Asp-Ala |

| Molecular Weight (Full Peptide) | ~849 Da |

| N-Terminus | Tryptophan (Trp) |

| C-Terminus (Full Peptide) | Glutamic Acid (Glu) |

Investigations into Endogenous DSIP Synthesis and Precursor Molecules

Despite the well-defined structure of DSIP, the precise mechanism and location of its endogenous synthesis remain elusive. wikipedia.orgparticlepeptides.com A gene encoding for DSIP has not yet been identified in rabbits, the species from which it was first isolated. wikipedia.org This has led to the hypothesis that DSIP may be synthesized from a larger precursor molecule that is post-translationally cleaved to produce the active nonapeptide. wikipedia.orgparticlepeptides.com

Research has explored potential precursor molecules. Studies in primary cultures of mouse anterior pituitary cells have identified multiple forms of DSIP-immunoprecipitable material, including large precursor proteins with molecular masses of 50-60 kDa. nih.gov These precursors were found to be processed into smaller intermediates (35-45 kDa and 9-16.5 kDa) and ultimately to a small DSIP-related peptide. nih.gov Interestingly, this resulting peptide was not identical to rabbit DSIP, suggesting species-specific variations. nih.gov Further research has pointed to a protein called "delta sleep inducing peptide, immunoreactor," a member of the TSC22 domain protein family, as containing the DSIP amino acid sequence. biosyn.com Another line of investigation suggests that DSIP may interact with components of the MAPK cascade and is homologous to the glucocorticoid-induced leucine (B10760876) zipper (GILZ) protein, which can be induced by dexamethasone. particlepeptides.com

Characterization of DSIP-Like Immunoreactivity (DSIP-LI)

DSIP-like immunoreactivity (DSIP-LI) refers to the detection of substances that are recognized by antibodies raised against DSIP. The presence of DSIP-LI in various tissues provides strong evidence for the widespread distribution and potential multifaceted roles of this peptide or its closely related forms.

DSIP-LI has been identified in both central and peripheral locations. In the brain, it has been found in the hypothalamus and limbic system. wikipedia.org Beyond the central nervous system, DSIP-LI is present in the pituitary gland, where it co-localizes with several other peptide and non-peptide mediators. wikipedia.org Notably, it has also been detected in endocrine cells of the adrenal medulla. nih.gov

The gastrointestinal tract is another significant site of DSIP-LI, with the human gut being a particularly rich source. nih.gov Here, DSIP-LI has been found in gastrin/CCK, secretin, and PYY/glicentin cells. nih.gov The pancreas also contains DSIP-LI, where it co-localizes with glucagon (B607659). wikipedia.org Furthermore, DSIP-like material has been identified in human breast milk. wikipedia.orgparticlepeptides.com

| Location | Co-localized Substances |

| Pituitary Gland | Corticotropin-like intermediate peptide (CLIP), Adrenocorticotropic hormone (ACTH), Melanocyte-stimulating hormone (MSH), Thyroid-stimulating hormone (TSH), Melanin concentrating hormone (MCH) |

| Gut Endocrine Cells | Gastrin/CCK, Secretin, PYY/Glicentin |

| Pancreas | Glucagon |

Studies on DSIP Conformational Dynamics

The three-dimensional shape of a peptide is crucial for its biological activity. Studies on the conformational dynamics of DSIP reveal a flexible molecule that exists in a dynamic equilibrium between unordered and folded structures in aqueous solution. nih.gov

Spectroscopic analyses, including nuclear magnetic resonance (NMR), circular dichroism (CD), and Fourier transform infrared (FT-IR) spectroscopy, have been employed to investigate its structure. nih.gov These studies suggest that residues 2 through 5 and 6 through 9 have a tendency to form type I beta-turns. nih.gov In a more non-polar environment, such as 40% trifluoroethanol, a more ordered, helix-like structure is induced. nih.gov It has been proposed that in aqueous solution, a pseudo-cyclic conformation may be a low-energy state, stabilized by interactions between the N-terminal tryptophan and the C-terminal glutamic acid. karger.com This pseudo-cyclic structure is thought to be important for its activity. nih.gov The ability of DSIP to adopt different conformations may be key to its unusual ability to permeate biological membranes like the blood-brain barrier. nih.gov

Metabolic Stability and Degradation Pathways of DSIP

A critical factor influencing the biological action of a peptide is its metabolic stability. In vitro studies have shown that DSIP has a relatively low molecular stability, with a half-life of about 15 minutes. wikipedia.orgparticlepeptides.com This rapid degradation is primarily due to the action of specific aminopeptidase-like enzymes. wikipedia.orgparticlepeptides.com

The primary degradation pathway involves the cleavage of the N-terminal tryptophan. nih.gov Incubation of DSIP with rat brain membranes results in the liberation of tryptophan. nih.gov This degradation can be significantly inhibited by aminopeptidase (B13392206) inhibitors such as bestatin (B1682670) and puromycin. nih.gov

Studies using cultured human intestinal epithelial (Caco-2) cell monolayers have further elucidated the metabolic breakdown of DSIP. When applied to the apical side of these cells, DSIP is rapidly metabolized, with tryptophan being the major metabolite and Trp-Ala a minor one. nih.gov The inclusion of bestatin alters the metabolite profile, making Trp-Ala the major product. nih.gov Further inhibition of degradation can be achieved by a combination of bestatin and diprotin A. nih.gov Under these conditions, a new metabolite, Trp-Ala-Gly-Gly-Asp-Ala-Ser, is formed, a process that can be inhibited by captopril, an inhibitor of peptidyl dipeptidase A. nih.gov This suggests the involvement of multiple enzymatic pathways in the degradation of DSIP. To prevent degradation in the body, it has been suggested that DSIP may form complexes with carrier proteins. wikipedia.orgparticlepeptides.com

| Enzyme/Inhibitor | Effect on DSIP Degradation | Resulting Metabolites |

| Aminopeptidases | Degrades DSIP | Tryptophan, Trp-Ala |

| Bestatin (Aminopeptidase inhibitor) | Inhibits degradation | Increases Trp-Ala formation |

| Puromycin (Aminopeptidase inhibitor) | Inhibits degradation | Reduces tryptophan release |

| Diprotin A | Increases stability in combination with bestatin | - |

| Peptidyl dipeptidase A | Involved in further degradation | Trp-Ala-Gly-Gly-Asp-Ala-Ser |

| Captopril (Peptidyl dipeptidase A inhibitor) | Inhibits formation of the heptapeptide (B1575542) metabolite | - |

Spatial Distribution and Cellular Localization of Delta Sleep Inducing Peptide Dsip

Distribution within the Central Nervous System

DSIP-like immunoreactivity has been detected in various regions of the brain, indicating its potential involvement in a multitude of neurological processes. nih.gov Studies in guinea pigs have revealed the presence of DSIP-immunoreactive cell bodies in several key areas, including the olfactory bulb and tubercle, the diagonal band of Broca, the septum, the preoptic area, the anterior and lateral hypothalamus, the arcuate nucleus, and the hippocampus. nih.gov Furthermore, a dense network of DSIP-immunoreactive fibers is found from the forebrain to the mesencephalon, with the densest innervation observed in the median eminence. nih.gov

The limbic system and hypothalamus are additional sites where DSIP has been found in both free and bound forms. wikipedia.org Research using immunocytochemistry in rats has specifically identified neurons containing immunoreactive DSIP in the subicular cortex, which is adjacent to the CA1 region of the hippocampus. nih.gov This localization within a major efferent pathway of the hippocampus, along with its presence in functionally related areas like the adjacent isocortices and ventral forebrain, points to a possible role for DSIP in regulating behavior. nih.gov Autoradiographic studies have also demonstrated binding sites for DSIP on small, medium-sized, and large neurons of the cultured rat brainstem, but not on glial cells, suggesting that these neurons may possess specific receptors for the peptide. nih.gov

Peripheral Organ and Tissue Compartmentalization

Beyond the central nervous system, DSIP-like material is widespread in the peripheral organs and tissues of rats. nih.gov Radioimmunoassay studies have detected its presence in various tissues, with concentrations ranging from 86 pg/mg in muscle to 849 pg/mg in the stomach. nih.gov This suggests that DSIP exists in the periphery, likely in a large, protein-bound form that can be dissociated into smaller, immunoreactive peptides. nih.gov

The gastrointestinal tract is a significant site of DSIP-like immunoreactivity. nih.gov Studies have shown its presence in gut endocrine cells in humans, pigs, and rats, with the human gut appearing to be the richest source. nih.gov Specifically, DSIP-like immunoreactivity has been located in gastrin/cholecystokinin (CCK), secretin, and PYY/glicentin cells in the human gut. nih.gov The pancreas is another peripheral organ where DSIP is abundant, particularly co-localizing with glucagon (B607659) in secretory cells. wikipedia.org

The pituitary and adrenal glands also exhibit notable concentrations of DSIP-like material. In the porcine pituitary, DSIP-like immunoreactivity is present in a subpopulation of cells that also store adrenocorticotropin (ACTH) and alpha-melanotropin (α-MSH). nih.gov Similarly, in the porcine adrenal medulla, DSIP immunoreactive cells are identical to a major population of noradrenaline-storing cells. nih.gov These findings suggest that the anterior and intermediate lobes of the pituitary and the adrenal medulla are potential sources of DSIP-like peptides. nih.gov Furthermore, DSIP-like material has been found in human breast milk. wikipedia.org

Co-localization Studies with Other Biological Mediators

The functional significance of DSIP's distribution is further illuminated by its co-localization with other key biological mediators. In the pituitary gland, DSIP is found alongside a variety of peptide and non-peptide mediators. wikipedia.org These include corticotropin-like intermediate peptide (CLIP), adrenocorticotrophic hormone (ACTH), melanocyte-stimulating hormone (MSH), and thyroid-stimulating hormone (TSH). wikipedia.org A study on the human hypophysis demonstrated that DSIP is co-localized in about 75% of CLIP-immunoreactive cells in the anterior pituitary and in residual intermediate lobe cells. nih.gov

In the brain of the cartilaginous fish Scyliorhinus canicula, DSIP-like immunoreactive cells in the median lobe of the pars distalis were found to be the same cells that produce melanin-concentrating hormone (MCH). nih.gov This co-localization suggests a potential interplay between these two neuropeptides.

In the periphery, particularly in the gut, DSIP-like immunoreactivity coexists with known peptide hormones. nih.gov As mentioned earlier, it is found in cells that also contain gastrin/CCK, secretin, and PYY/glicentin. nih.gov In the pancreas, its co-localization with glucagon in secretory cells points to a potential role in metabolic regulation. wikipedia.org These co-localization patterns suggest that DSIP may act in concert with other signaling molecules to exert its diverse physiological effects.

Table 1: Distribution of Delta-Sleep-Inducing Peptide (DSIP) in the Central Nervous System

| Brain Region | Presence of DSIP | Method of Detection | Species |

|---|---|---|---|

| Olfactory Bulb & Tubercle | Immunoreactive Perikarya | Immunofluorescence | Guinea Pig nih.gov |

| Diagonal Band of Broca | Immunoreactive Perikarya | Immunofluorescence | Guinea Pig nih.gov |

| Septum | Immunoreactive Perikarya | Immunofluorescence | Guinea Pig nih.gov |

| Preoptic Area | Immunoreactive Perikarya | Immunofluorescence | Guinea Pig nih.gov |

| Hypothalamus (Anterior, Lateral, Arcuate Nucleus) | Immunoreactive Perikarya, Free & Bound Forms | Immunofluorescence, Radioimmunoassay | Guinea Pig nih.gov, General wikipedia.org |

| Hippocampus (Subicular Cortex) | Immunoreactive Perikarya | Immunocytochemistry | Rat nih.gov |

| Median Eminence | Dense Immunoreactive Fibers | Immunofluorescence | Guinea Pig nih.gov |

Table 2: Compartmentalization of Delta-Sleep-Inducing Peptide (DSIP) in Peripheral Organs and Tissues

| Organ/Tissue | Presence of DSIP | Method of Detection | Species |

|---|---|---|---|

| Stomach | High Concentration | Radioimmunoassay | Rat nih.gov |

| Muscle | Low Concentration | Radioimmunoassay | Rat nih.gov |

| Gut (Endocrine Cells) | Immunoreactivity | Immunohistochemistry, Radioimmunoassay | Human, Pig, Rat nih.gov |

| Pancreas (Secretory Cells) | Abundant, Co-localized with Glucagon | General | General wikipedia.org |

| Pituitary Gland (Anterior & Intermediate Lobes) | Immunoreactivity | Radioimmunoassay, Immunocytochemistry | Pig nih.gov |

| Adrenal Medulla (Noradrenaline-storing cells) | Immunoreactivity | Radioimmunoassay, Immunocytochemistry | Pig nih.gov |

Table 3: Co-localization of Delta-Sleep-Inducing Peptide (DSIP) with Other Biological Mediators

| Location | Co-localized Mediator | Cellular Context | Species |

|---|---|---|---|

| Pituitary Gland | Corticotropin-like intermediate peptide (CLIP) | CLIP-immunoreactive cells | Human nih.gov |

| Pituitary Gland | Adrenocorticotrophic hormone (ACTH) | ACTH-storing cells | Pig nih.gov, General wikipedia.org |

| Pituitary Gland | Melanocyte-stimulating hormone (MSH) | α-MSH-storing cells | Pig nih.gov, General wikipedia.org |

| Pituitary Gland | Thyroid-stimulating hormone (TSH) | General | General wikipedia.org |

| Pituitary Gland (Median Lobe) | Melanin-concentrating hormone (MCH) | MCH-producing cells | Fish (Scyliorhinus canicula) nih.gov |

| Gut | Gastrin/Cholecystokinin (CCK) | Gastrin/CCK cells | Human nih.gov |

| Gut | Secretin | Secretin cells | Human nih.gov |

| Gut | PYY/Glicentin | PYY/Glicentin cells | Human nih.gov |

| Pancreas | Glucagon | Secretory cells | General wikipedia.org |

Mechanistic Elucidations of Delta Sleep Inducing Peptide Dsip Action

Neurotransmitter System Interactions

The biological activities of DSIP are mediated through its intricate crosstalk with various central nervous system pathways. peptidesciences.com Evidence points to significant modulation of GABAergic, glutamatergic, opioid, and adrenergic systems, among others.

DSIP has been shown to interact significantly with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Research indicates that DSIP can potentiate GABA-activated currents in neurons located in the hippocampus and cerebellum. mdpi.comnih.govnih.gov This enhancement of GABA's effects suggests that DSIP can bolster the brain's inhibitory tone. nih.govyoutube.com The interaction with the GABAergic system is considered crucial for some of its sleep-promoting and neuroprotective effects. nih.govyoutube.com Studies have demonstrated that DSIP's ability to potentiate GABA-activated currents is dose-dependent. nih.gov

Table 1: DSIP Interaction with the GABAergic System

| Brain Region | Effect | Model System | Citation(s) |

| Hippocampus | Potentiates GABA-activated currents | Rat neurons | mdpi.comnih.govnih.gov |

| Cerebellum | Potentiates GABA-activated currents | Rat neurons | mdpi.comnih.govnih.gov |

DSIP's action is also mediated by its influence on N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors critical for synaptic plasticity. wikipedia.orgwikipedia.org Studies have shown that the effects of DSIP on the neuronal activity in several brain regions, including the sensorimotor cortex, dorsal hippocampus, and lateral hypothalamus, may be mediated by NMDA receptors. nih.gov Specifically, microiontophoretic application of DSIP was found to prevent the increase in neuronal activity typically induced by glutamate. nih.gov Furthermore, the activating effect of DSIP on neurons was significantly diminished after the administration of MK-801, a non-competitive NMDA receptor antagonist. nih.gov

In other research, DSIP was found to block NMDA-activated potentiation in cortical and hippocampal neurons and modulate the activity of presynaptic NMDA receptors. mdpi.comnih.govnih.gov This provides evidence for a neuroprotective role, as DSIP demonstrated the ability to increase the dose of NMDA required to induce convulsive activity in rats. nih.gov

There is substantial evidence suggesting that DSIP interacts with the endogenous opioid system. It has been postulated that DSIP possesses agonistic activity on opiate receptors, which may account for its utility in studies on withdrawal syndromes. nih.gov This interaction is also linked to its analgesic, or pain-reducing, properties. phoenixpeptide.compeptidesciences.com Research indicates that DSIP may influence pain modulation by directly affecting opioid receptor activity. phoenixpeptide.comyoutube.com

One mechanism for this interaction involves the stimulation of endogenous opioid release. A study using rat lower brainstem slices demonstrated that DSIP stimulates the release of immunoreactive Met-enkephalin, an endogenous opioid peptide. nih.gov This suggests that DSIP's effects on the opioid system may be indirect, by triggering the release of the body's own opioid molecules. nih.gov

DSIP directly interacts with adrenergic transmission, particularly involving alpha-1 (α1) adrenergic receptors. nih.govnih.gov The α1-adrenergic receptor is a G protein-coupled receptor that primarily mediates smooth muscle contraction and has various functions in the central nervous system. wikipedia.org Research on rat pineal glands showed that DSIP modulates the α1-adrenergic receptor's response to adrenergic agonists like norepinephrine. nih.gov Specifically, DSIP was found to significantly enhance the N-acetyltransferase (NAT) activity induced by norepinephrine. nih.gov This enhancement was eliminated by prazosin, a selective α1-adrenergic antagonist, confirming the involvement of this specific receptor subtype. nih.gov

Furthermore, the antinociceptive effect of DSIP appears to involve the spinal noradrenergic system. nih.gov The pain-reducing effect of DSIP was significantly antagonized by the administration of alpha-adrenergic blockers like phentolamine (B1677648) and yohimbine. nih.gov These findings demonstrate that the activation of descending noradrenergic pathways is a key component of DSIP's mechanism for antinociception. nih.gov

Table 2: Summary of DSIP's Adrenergic Receptor Interactions

| System/Test | Interaction | Effect | Antagonist Used | Citation(s) |

| Rat Pineal Gland | Modulation of α1-adrenergic receptor | Enhanced norepinephrine-induced NAT activity | Prazosin | nih.gov |

| Antinociception (Tail-pinch & Hot plate tests) | Involvement of spinal noradrenergic systems | DSIP's antinociceptive effect was antagonized | Phentolamine, Yohimbine | nih.gov |

DSIP has been shown to regulate the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. In studies on rats under hypoxic stress, DSIP partially limited stress-induced changes in the activity of mitochondrial MAO type A (MAO-A). nih.gov This regulatory effect on MAO is also linked to its ability to normalize serotonin (B10506) levels under stress conditions. nih.gov Further research suggests that DSIP normalizes MAO activities through its influence on both serotonergic and adrenergic systems. mdpi.comnih.gov

Beyond its specific interactions with GABA and NMDA receptors, DSIP exerts a broader influence over several key neurotransmitter pathways.

Serotonergic Pathway: The action of DSIP is proposed to be mediated, at least in part, through serotonergic mechanisms. nih.gov Studies have shown that pretreatment with the serotonin antagonist methysergide (B1194908) can block the emergence of sleep signs induced by DSIP. nih.gov DSIP also interacts with serotonin and melatonin (B1676174) to influence circadian rhythms and can help normalize serotonin levels in the brain under conditions of stress. peptidesciences.comnih.govgenemedics.com

Dopaminergic Pathway: Direct evidence for DSIP's interaction with the dopaminergic system is less specific than for other neurotransmitters. It is generally included under the umbrella of its effects on monoamines. nih.gov One study noted that while depleting noradrenaline enhanced its own antinociceptive effect, dopamine (B1211576) levels were unaffected, suggesting a more selective interaction of related pathways. nih.gov

Glutamatergic Pathway: As the brain's main excitatory neurotransmitter, glutamate and its receptors are a key target for DSIP's modulatory effects. wikipedia.org As detailed in section 4.1.2, DSIP has a significant influence on NMDA-type glutamate receptors. nih.govnih.gov It has been shown to prevent the neuronal hyperexcitability induced by glutamate and can block presynaptic NMDA receptors. nih.govresearchgate.net This modulation of the glutamate system is a cornerstone of DSIP's neuroprotective properties. mdpi.comnih.gov

Interactions with Endogenous Neuropeptides

Delta-Sleep-Inducing Peptide (DSIP) demonstrates complex interactions with the neuroendocrine system, influencing the release and levels of several key neuropeptides and hormones. Its actions suggest a modulatory role within the hypothalamic-pituitary-adrenal (HPA) axis and other central pathways. nih.govnih.govpeptidesciences.com

In human studies, intravenous administration of DSIP led to a significant and sustained reduction of immunoreactive Adrenocorticotropic hormone (ACTH) in plasma for at least three hours post-injection, indicating an inhibitory effect on ACTH secretion. nih.gov This finding is supported by in vitro experiments where DSIP was shown to inhibit corticotropin-releasing factor (CRF)-induced ACTH release from rat anterior pituitary quarters. ablesci.com This inhibitory action at the pituitary level appears to be mediated through the inhibition of the cAMP system in corticotrophs. ablesci.com

Conversely, DSIP exhibits a stimulatory effect on Luteinizing Hormone (LH). In ovariectomized rats, intraventricular injection of DSIP caused a significant elevation of LH levels within 30 minutes, an effect that was even more pronounced in animals pre-treated with estradiol. nih.gov This suggests a hypothalamic site of action, which was further substantiated by in vitro studies showing that DSIP significantly increased the release of Luteinizing hormone-releasing hormone (LHRH) from hypothalamic median eminence fragments. nih.gov This has led to the hypothesis that DSIP may play a physiological role in sleep-related LH release. nih.govpeptidesciences.com

| Endogenous Neuropeptide/Hormone | Observed Effect of DSIP | Mediating Factor/Proposed Mechanism | Experimental Model | Citation |

|---|---|---|---|---|

| Adrenocorticotropic Hormone (ACTH) | Inhibition/Reduction | Inhibition of CRF-induced release via cAMP system | Humans (in vivo), Rat Pituitary (in vitro) | nih.govablesci.com |

| Luteinizing Hormone (LH) | Stimulation/Elevation | Increased LHRH release from hypothalamus | Rats (in vivo and in vitro) | nih.gov |

| Somatostatin (B550006) (SRIF) | Inhibition | Dopaminergic pathway (blocked by pimozide) | Rat Hypothalamus (in vitro) | nih.gov |

Antioxidative Defense Mechanisms

DSIP exhibits significant protective effects against oxidative stress by modulating the body's endogenous antioxidant systems, reducing free radical damage, and enhancing mitochondrial function. nih.govnih.govnih.gov

Regulation of Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione (B108866) Peroxidase)

DSIP has been shown to bolster the enzymatic antioxidant defense system, particularly during aging or under conditions of stress. nih.govnih.gov In studies on aging rats, long-term administration of DSIP was found to stimulate the activity of key antioxidant enzymes. nih.gov Similarly, in rats subjected to cold stress, a condition known to inhibit antioxidant enzyme activity, pre-treatment with DSIP restored the function of these enzymes in tissues and erythrocytes. nih.gov

The antioxidant mechanism of DSIP involves increasing the activity of enzymes such as Superoxide Dismutase (SOD), catalase, and Glutathione Peroxidase (GPx). nih.govmdpi.com This is thought to be mediated by an increase in the expression of the genes that encode these enzymes. mdpi.com Research has demonstrated that DSIP administration can cause an increase in the total antioxidant activity of the brain and SOD activity in the liver. nih.gov However, the effects can be tissue-specific, as one study noted that while SOD activity increased, liver glutathione peroxidase activity significantly decreased under the influence of DSIP. nih.gov

Mitigating Oxidative Stress and Free Radical Production

By activating antioxidant defenses, DSIP effectively mitigates oxidative stress and the damage caused by free radicals. nih.govnih.gov Free radicals are reactive molecules that can damage cells if they accumulate, and the body's natural antioxidant processes work to remove them. nih.gov DSIP enhances these natural mechanisms. nih.govnih.gov

In aging rats, DSIP administration suppresses lipid peroxidation, a key marker of oxidative damage, preventing the increase of malonic dialdehyde (B1249045) (a byproduct of lipid peroxidation) in tissues and plasma. nih.gov Furthermore, under cold stress conditions, DSIP helps to restore the prooxidant-antioxidant balance by decreasing the activity of pro-oxidant enzymes like xanthine (B1682287) oxidase while normalizing the activity of antioxidant enzymes. nih.gov

Enhancements in Mitochondrial Bioenergetics

Mitochondria, the powerhouses of the cell, are particularly vulnerable to stress-induced damage. nih.gov DSIP has been shown to directly enhance the efficiency of mitochondrial function. In vitro experiments on isolated rat brain mitochondria demonstrated that DSIP improves the efficiency of oxidative phosphorylation, the process by which cells generate ATP (adenosine triphosphate), the main currency of cellular energy. nih.govwikipedia.org

| Mechanism | Specific Action of DSIP | Key Findings | Citation |

|---|---|---|---|

| Enzyme Regulation | Increases activity of antioxidant enzymes | Stimulates Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GPx) activity. nih.govmdpi.com | nih.govmdpi.com |

| Oxidative Stress Mitigation | Suppresses lipid peroxidation | Prevents the increase of malonic dialdehyde in tissues and plasma of aging rats. nih.gov | nih.gov |

| Mitochondrial Bioenergetics | Enhances oxidative phosphorylation efficiency | Increases the respiratory control ratio (RCR) and rate of ATP production in brain mitochondria. nih.gov | nih.gov |

Intracellular Signaling Cascades (e.g., Mitogen-Activated Protein Kinase (MAPK) Pathway)

Evidence suggests that the effects of DSIP may be mediated through interactions with critical intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. wikipedia.orgpeptides.org The MAPK pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. wikipedia.org

It has been proposed that DSIP interacts with components of the MAPK cascade. wikipedia.org Some research suggests a homology between DSIP and the glucocorticoid-induced leucine (B10760876) zipper (GILZ), a protein that can be induced by glucocorticoids like dexamethasone. wikipedia.org GILZ is known to prevent the activation of Raf-1, an upstream kinase in the MAPK pathway. By inhibiting Raf-1, GILZ subsequently inhibits the phosphorylation and activation of ERK (extracellular signal-regulated kinase), a key component of the MAPK pathway. wikipedia.org This interaction suggests a potential mechanism by which DSIP could exert its influence on cellular function. wikipedia.org The activation of all five somatostatin receptor subtypes, with which DSIP interacts, also results in the modulation of the MAPK pathway. nih.gov

Influence on Cellular Biosynthetic Processes

DSIP appears to exert a normalizing influence on cellular biosynthetic processes, particularly under conditions of stress or injury. mdpi.com Research indicates that the protective effects of DSIP in the brain following ischemic events may be linked to its effects on biosynthetic activities. mdpi.com

One proposed mechanism is that DSIP contributes to a decline in the synthesis rate of stress-related protein factors. mdpi.com By modulating the production of these proteins, DSIP may help to restore normal cellular function and protect against damage. This regulatory role in protein synthesis is a key aspect of its broader adaptogenic and stress-protective activities. mdpi.com

Trans-Blood-Brain Barrier Transport Mechanisms

The ability of delta-sleep-inducing peptide (DSIP) to exert its effects on the central nervous system following peripheral administration necessitates its passage across the formidable blood-brain barrier (BBB). Research indicates that DSIP does not simply diffuse passively into the brain; instead, it appears to utilize a specific and saturable transport system. This suggests a carrier-mediated or receptor-mediated process is involved in its transit from the bloodstream into the brain parenchyma.

Early evidence for DSIP's ability to cross the BBB came from studies in rabbits, where intravenous injection of the peptide led to significant increases in cortical delta activity and a decrease in motor activity, effects indicative of a central action. nih.gov Subsequent investigations using radioimmunoassays in rats provided further support, showing a significant increase in DSIP-like immunoreactivity in the brain after peripheral injection. nih.gov These findings made it unlikely that non-specific leakage was the sole explanation for its entry into the brain. nih.gov

More detailed mechanistic studies have elucidated the nature of this transport system. A key study utilizing an in situ perfused guinea pig forebrain model demonstrated the existence of a high-affinity, saturable transport mechanism for DSIP at the BBB. nih.gov In this research, the unidirectional transfer constant (Kin) for radiolabeled DSIP was measured in different brain regions.

Table 1: Unidirectional Transfer Constants (Kin) of [125I]-DSIP in Guinea Pig Brain Regions

| Brain Region | Kin (μl·min-1·g-1) |

|---|---|

| Parietal Cortex | 0.93 |

| Caudate Nucleus | 1.33 |

| Hippocampus | 1.66 |

This table presents the regional unidirectional transfer constants for [125I]-DSIP, indicating its rate of transport into different areas of the guinea pig brain. Data sourced from Zlokovic et al. (1988). nih.gov

The transport of [125I]-DSIP was significantly inhibited in the presence of unlabeled DSIP, reducing its uptake to a level comparable with that of mannitol, a substance that crosses the BBB at a very low rate via passive diffusion. nih.gov This competitive inhibition is a hallmark of a saturable transport system. Further investigation revealed that L-tryptophan, the N-terminal amino acid of DSIP, also inhibited the peptide's transport across the BBB. nih.gov Interestingly, vasopressin showed a moderate inhibitory effect, but only at high concentrations. nih.gov

Table 2: Inhibition of [125I]-DSIP Brain Uptake

| Inhibitor | Concentration | Effect on Kin |

|---|---|---|

| Unlabeled DSIP | 7 μM | Significant Inhibition |

| L-tryptophan | 7 μM and 1 mM | Inhibition |

| [Arg8]-Vasopressin | 0.2 mM | Moderate Inhibition |

This table summarizes the inhibitory effects of various substances on the transport of [125I]-DSIP across the blood-brain barrier in the perfused guinea pig brain model. Data sourced from Zlokovic et al. (1988). nih.gov

The study also suggested that the initial step in transport involves binding to specific sites on the luminal side of the brain capillary endothelial cells. nih.gov The volume of initial distribution (Vi) for [125I]-DSIP was found to be greater than that for mannitol, implying specific binding to the capillary membrane. This binding was reduced in the presence of unlabeled DSIP. nih.gov

More recent research has explored enhancing the delivery of DSIP to the brain by creating fusion peptides. One such approach involves linking DSIP with a "crossing the blood-brain barrier peptide" (CBBBP) to form DSIP-CBBBP. nih.govfrontiersin.org This strategy leverages receptor-mediated transcytosis, a natural mechanism for transporting molecules across the BBB. nih.govfrontiersin.org Studies have shown that this DSIP-CBBBP fusion peptide crosses the blood-brain barrier more effectively than the native peptide, further supporting the idea that specific transport systems can be utilized for DSIP's entry into the brain. nih.govfrontiersin.org

In neonatal rats, studies have also demonstrated that a DSIP analog can be absorbed from the gastrointestinal tract into the bloodstream and subsequently cross the blood-brain barrier. capes.gov.br Chromatography of the brain tissue confirmed that the radioactivity present was associated with the intact peptide, indicating that it had crossed the BBB without being completely metabolized. capes.gov.br

Physiological and Neurobiological Roles of Delta Sleep Inducing Peptide Dsip in Preclinical Models

Modulation of Sleep Architecture and Electroencephalographic Activity

DSIP's primary and most studied role is its influence on sleep patterns and brain electrical activity. wikipedia.orgrwacenter.com It is believed to interact with various neurotransmitter systems, such as GABA, dopamine (B1211576), and noradrenaline, to help synchronize the sleep-wake cycle. rwacenter.comyoutube.com

Slow-Wave Sleep (SWS) Promotion and Specificity

Initial research demonstrated that DSIP induces spindle and delta EEG activity, characteristic of slow-wave sleep (SWS), when infused into the mesodiencephalic ventricle of rabbits. wikipedia.org This deep stage of non-REM sleep is crucial for physical restoration, tissue repair, and memory consolidation. peptidepen.co.zapeptidesciences.com Studies in rats have shown that DSIP can increase the duration of SWS. sportstechnologylabs.com For instance, one study reported a significant increase in SWS following the administration of DSIP in rats. nih.gov The peptide appears to specifically target delta sleep without suppressing REM sleep, which distinguishes it from some conventional sleep aids. peptidepen.co.za The rhythmic rise and fall of DSIP levels are thought to be the physiological signal that promotes sleep. youtube.com

However, the sleep-inducing effects of DSIP itself have been a subject of debate, with some studies showing no statistically significant effect on sleep compared to saline controls in rabbits. particlepeptides.comnih.gov This has led to the hypothesis that DSIP-like peptides, rather than DSIP itself, may be primarily responsible for these effects. nih.gov

Differential Effects of DSIP Analogues on Sleep Stages

Research into synthetic analogues of DSIP has revealed varied and sometimes more potent effects on sleep architecture compared to the native peptide. nih.govresearchgate.net

Phosphorylated DSIP (P-DSIP): This analogue has shown significantly greater sleep-promoting potency than DSIP. In unrestrained rats, a continuous 10-hour nocturnal intracerebroventricular infusion of P-DSIP led to a 22% increase in slow-wave sleep and an 81% increase in paradoxical (REM) sleep. nih.gov The increase was primarily due to a higher number of sleep episodes. nih.gov

Other Analogues: Studies on various other DSIP analogues have yielded mixed results. For example, [NMeAla2]DSIP and [Pro2]DSIP demonstrated a pronounced sleep-inducing effect, increasing SWS by 10-15% in rabbits. particlepeptides.com Conversely, [β-Ala2]DSIP was found to significantly suppress sleep. particlepeptides.com An analogue, (D-Ala-2) DSIP, was shown to augment both slow-wave and paradoxical sleep at specific time points during the recording period in rabbits. researchgate.net The differences in the effects of these analogues are thought to be related to their molecular structure, proteolytic resistance, and potential indirect involvement in hormonal processes that control the sleep-wake cycle. particlepeptides.comresearchgate.net

| DSIP Analogue | Animal Model | Effect on Sleep | Reference |

| P-DSIP | Rats | Increased SWS (22%) and paradoxical sleep (81%) | nih.gov |

| [NMeAla2]DSIP | Rabbits | Increased SWS (10-15%) | particlepeptides.com |

| [Pro2]DSIP | Rabbits | Increased SWS (10-15%) | particlepeptides.com |

| [β-Ala2]DSIP | Rabbits | Suppressed sleep | particlepeptides.com |

| (D-Ala-2) DSIP | Rabbits | Augmented SWS and paradoxical sleep | researchgate.net |

Neuroprotective Efficacy and Neurological Function Preservation

Beyond its role in sleep, DSIP has demonstrated significant neuroprotective properties in various preclinical models of neurological injury and stress. mdpi.comphoenixpeptide.com

Protection Against Ischemic Injury and Neuronal Degeneration

DSIP has shown a notable anti-ischemic effect in rats. nih.gov Studies have indicated that DSIP can reduce neuronal death and the size of brain infarction following ischemic events, although some findings on infarction volume were not statistically significant. mdpi.comnih.gov The peptide is thought to exert its neuroprotective effects through several mechanisms, including the reduction of stress-induced overproduction of free radicals and a decrease in the synthesis rate of stress protein factors. mdpi.com Furthermore, DSIP may protect neural tissues from damage caused by oxidative stress and other neurodegenerative processes by mitigating the negative impacts of reactive oxygen species (ROS). upscalelivingmag.com In a mouse model of insomnia, a fusion peptide of DSIP (DSIP-CBBBP) demonstrated a significant increase in neuron density, suggesting a counteractive effect against neuronal loss associated with sleep deprivation. frontiersin.org

Restoration of Motor and Neurological Functions

Preclinical studies have highlighted DSIP's potential in restoring motor and neurological functions following brain injury. In a study on rats with focal stroke, intranasal administration of DSIP led to an accelerated recovery of motor functions, as demonstrated by significantly improved performance in the rotarod test. mdpi.comnih.gov This recovery of motor function may be associated with the rescue of neurons in the motor cortex and subcortical structures. mdpi.com The mechanism may involve DSIP's influence on glutamate (B1630785) and GABA receptors in various brain regions, including the cortex, thalamus, and hippocampus. mdpi.com Additionally, DSIP has been shown to improve locomotor functions in rats subjected to global brain ischemia. mdpi.com

| Animal Model | Injury Model | Key Findings | Reference |

| Sprague-Dawley Rats | Focal Stroke (MCAO) | Accelerated recovery of motor functions | mdpi.comnih.gov |

| Wistar Rats | Global Brain Ischemia | Improved locomotor functions | mdpi.com |

| Mice | PCPA-induced Insomnia | Restored locomotor activity and movement time | frontiersin.org |

Regulation of Cerebral Blood Supply and Neuronal Metabolism

The brain requires a constant and well-regulated supply of blood to function correctly. youtube.comyoutube.com DSIP has been shown to improve the blood supply to the brain in stressed animals subjected to brain ischemia. mdpi.com In Wistar rats, DSIP administration prior to global cerebral ischemia increased cerebral blood flow. nih.gov This peptide also plays a role in regulating neuronal metabolism. It can normalize brain metabolism that has been injured by long-term amphetamine treatment. mdpi.com Furthermore, DSIP has been found to enhance the efficiency of oxidative phosphorylation in rat brain mitochondria in vitro, which may contribute to its stress-protective and antioxidant actions. nih.gov Under hypoxic conditions, pretreatment with DSIP was shown to inhibit the stress-induced reduction of mitochondrial respiratory activity. nih.gov It also partially restricts stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) and serotonin (B10506) levels in the rat brain under hypoxic stress. nih.gov

Stress Adaptation and Adaptive Responses

DSIP is theorized to play a significant role in how organisms adapt to various stressors. yourhealthmagazine.net Its stress-protective and adaptive activities have been noted in a range of preclinical studies. mdpi.com The peptide is thought to act as a modulator, contributing to an organism's ability to cope with environmental, metabolic, or psychological challenges. yourhealthmagazine.net

A key mechanism through which DSIP is thought to exert its stress-modulating effects is by influencing the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. yourhealthmagazine.net Research suggests that DSIP may modulate the release of corticotropin-releasing hormone (CRH), which in turn influences the secretion of adrenocorticotropic hormone (ACTH) and cortisol. yourhealthmagazine.netnih.gov Studies have shown that DSIP can reduce the basal levels of corticotropin (B344483). mdpi.com In one study, healthy human subjects showed a slight but sustained increase in plasma DSIP concentrations after receiving human corticotropin-releasing hormone (hCRH), whereas individuals with major depressive disorder, often characterized by HPA axis hyperactivity, exhibited a marked reduction in DSIP levels. nih.gov This suggests a modulatory function of DSIP within the complex regulatory mechanisms of the HPA system. nih.gov

DSIP has demonstrated a capacity to counteract physiological disturbances induced by stress. For instance, in rats subjected to hypoxia, a significant stressor that alters mitochondrial respiratory activity, pretreatment with DSIP was found to completely inhibit the hypoxia-induced reduction of this activity. nih.gov This suggests a stress-protective action at a cellular level. nih.gov Furthermore, DSIP is implicated in attenuating stress-induced pathological metabolic disturbances in various animal species. nih.gov It has been shown to reduce the overproduction of free radicals in the central nervous system caused by stress, thereby preventing neuronal death. mdpi.com

The peptide exhibits adaptogenic qualities that contribute to the maintenance of behavioral equilibrium. mdpi.com For example, DSIP acts as an adaptogen in cases of amphetamine-induced stereotypy, which serves as a preclinical model for conditions like schizophrenia. mdpi.com It has been shown to normalize brain metabolism that is disrupted by long-term amphetamine treatment. mdpi.com By potentially altering stress responses, DSIP is theorized to be a mediator in the adaptation to environmental challenges, thereby playing a role in maintaining homeostasis. yourhealthmagazine.net

Behavioral and Affective State Modulation

Beyond its role in the physiological stress response, DSIP also appears to directly modulate behavior and emotional states in preclinical models. nih.gov

Several preclinical studies have highlighted the anxiety-reducing properties of DSIP. In mouse models of insomnia, which often present with heightened anxiety, treatment with DSIP led to a significant increase in the time spent in the open arms of an elevated plus maze, a standard test for anxiolytic effects. nih.gov This suggests that DSIP can effectively alleviate the stress and anxiety associated with such conditions. nih.gov In another study, mice treated with a DSIP-containing preparation spent significantly more time in the open arms of the elevated plus maze and more frequently explored the extremities of the maze compared to controls, indicating an anxiolytic effect. science.gov

DSIP has been shown to influence stereotypic behaviors and brain metabolism. As mentioned earlier, it normalizes brain metabolism injured by long-term amphetamine treatment and acts as an adaptogen in amphetamine-induced stereotypy. mdpi.com It is also suggested that DSIP normalizes the activities of monoamine oxidase (MAO) through the serotonergic and adrenergic systems. mdpi.com Furthermore, DSIP has been observed to affect neurotransmitter levels in the brain. nih.gov In a mouse model of insomnia, DSIP treatment was shown to increase serotonin and melatonin (B1676174) levels, both of which are crucial for sleep and mood regulation. nih.gov Studies on rat brain mitochondria have revealed that DSIP can enhance the efficiency of oxidative phosphorylation, which may contribute to its pronounced stress-protective and antioxidant actions in vivo. nih.gov This peptide is released from nerve endings upon depolarization and is subsequently inactivated by membrane-associated aminopeptidases, suggesting it may function as a neuromodulator in the central nervous system. nih.gov

Interactive Data Tables

Table 1: Effects of DSIP on Behavioral and Neurochemical Parameters in a Mouse Model of Insomnia

| Parameter | Model Group (Insomnia) | DSIP Treatment Group | Effect of DSIP | Reference |

| Time in Open Arms (Elevated Plus Maze) | Significantly less than control | Significant increase compared to model | Anxiolytic effect | nih.gov |

| Movement Time | Reduced | Significant increase compared to model | Reduction in depressive-like behavior | nih.gov |

| Serotonin Levels | Significantly lower | Significant increase | Restoration of neurotransmitter balance | nih.gov |

| Melatonin Levels | Lower | Significant increase | Stress-mitigating potential | nih.gov |

Table 2: Effects of DSIP on Mitochondrial Respiration in Rat Brain Under Hypoxia

| Parameter | Hypoxia Group | DSIP Pretreatment + Hypoxia Group | Effect of DSIP | Reference |

| Mitochondrial Respiratory Activity (V3) | Significant reduction | No reduction (activity maintained) | Inhibition of hypoxia-induced reduction | nih.gov |

| ADP Phosphorylation Rate | Significant reduction | No reduction (rate maintained) | Inhibition of hypoxia-induced reduction | nih.gov |

Anticonvulsant Potentiation in Seizure Models

Delta-Sleep-Inducing Peptide (DSIP) has demonstrated not only intrinsic anticonvulsant properties but also the ability to potentiate the effects of conventional antiepileptic drugs in preclinical models. Research indicates that DSIP can enhance the efficacy of medications like valproate (VPA), a widely used first-line antiepileptic drug. nih.gov This suggests a potential role for DSIP in combination therapy strategies, which aim to improve seizure control, particularly in cases of refractory epilepsy. nih.gov

In a notable study using a metaphit-induced audiogenic seizure model in rats, the combination of DSIP with a non-protective dose of VPA resulted in a significant reduction in seizure incidence and severity. nih.gov While neither DSIP nor a low dose of VPA alone produced a statistically significant effect, their combined administration markedly diminished the number of convulsing animals and the intensity of seizure components (running, clonus, and tonus). nih.gov This synergistic effect was particularly profound in the four-hour period following administration. nih.gov The protective activity of this combination was comparable to the effect of a higher, effective dose of VPA given alone, highlighting DSIP's ability to enhance the anticonvulsive properties of VPA. nih.gov

The mechanisms underlying DSIP's anticonvulsant action, which likely contribute to its potentiation effects, involve the modulation of major inhibitory and excitatory neurotransmitter systems. Seizures often arise from an imbalance between GABAergic (inhibitory) and glutamatergic (excitatory) signaling. nih.gov DSIP appears to counteract this by enhancing inhibitory pathways and dampening excitatory ones. Preclinical research has shown that DSIP potentiates GABA-activated currents in hippocampal and cerebellar neurons. nih.gov Furthermore, it has been found to block the potentiation of NMDA-activated currents in cortical and hippocampal neurons, reducing neuronal hyperexcitability. nih.gov This dual action on both the GABAergic and glutamatergic systems provides a strong basis for its anticonvulsant and potentiating activity observed in seizure models. nih.gov

Studies have explored DSIP's efficacy in various chemically-induced seizure models, further establishing its potential as an anticonvulsant agent. It has shown protective effects in models of epilepsy induced by corasol, picrotoxin, and lindane. nih.govnih.gov In a model of lindane-induced seizures, which are often refractory to classical antiepileptic drugs, DSIP's ability to enhance GABAergic neurotransmission is considered a key mechanism of its beneficial modulation. nih.gov

Table 1: Preclinical Studies on DSIP Anticonvulsant Potentiation

| Preclinical Model | Combined Agent | Key Findings | Reference |

|---|---|---|---|

| Metaphit-Induced Audiogenic Seizures (Rats) | Valproate (VPA) | DSIP combined with a non-protective dose of VPA significantly decreased seizure incidence and severity. The combination's effect was comparable to a higher, effective dose of VPA alone. | nih.gov |

| Metaphit-Induced Audiogenic Seizures (Rats) | DSIP Analogue (DSIP-12) | Both DSIP and an analogue demonstrated significant decreases in the incidence, mean grade, and duration of convulsions. The analogue showed slightly greater efficiency. | nih.gov |

| Lindane-Induced Generalized Seizures (Rats) | None (DSIP alone) | DSIP is proposed to beneficially modulate seizures by enhancing GABAergic neurotransmission and reducing excitatory amino acid effects, relevant for potentiation. | nih.gov |

| Corasol Kindling (Rats) | None (DSIP alone) | DSIP injection delayed the manifestation of generalized seizures, suppressed seizure activity, and reduced mortality. This effect was not altered by naloxone (B1662785). | wikipedia.org |

Nociception and Analgesic Pathway Research

Investigations into the role of Delta-Sleep-Inducing Peptide (DSIP) in nociception have revealed significant antinociceptive (analgesic) effects in various preclinical models. The central administration of DSIP in mice and rats has been shown to produce a dose-dependent reduction in pain sensitivity, as measured by the tail-pinch and hot-plate tests. This suggests that DSIP may play an important role in the central nervous system's regulation of pain.

The primary mechanism for DSIP-induced analgesia appears to be mediated at the supraspinal level, meaning it acts within the brain rather than at the spinal cord level. Evidence strongly suggests the involvement of the endogenous opioid system. Studies have demonstrated that the antinociceptive effect of DSIP is blocked by pretreatment with naloxone, a classic opioid receptor antagonist. Furthermore, DSIP did not produce an analgesic effect in mice that were tolerant to morphine, reinforcing the link between its mechanism and opioid pathways. This suggests that DSIP may exert its effects either directly or indirectly through opioid receptors.

In addition to the opioid system, research points to the involvement of other descending pain-modulating pathways. Specifically, the spinal noradrenergic system appears to play a role. The antinociceptive effect of centrally administered DSIP was significantly reduced by pretreatment with reserpine, a drug that depletes endogenous monoamines. Moreover, the analgesic effect was antagonized by the intrathecal administration of alpha-adrenergic blockers like phentolamine (B1677648) and yohimbine. Conversely, the effect was not affected by a serotonin antagonist, indicating that the activation of spinal noradrenergic pathways, but not serotonergic ones, is a key part of DSIP's analgesic mechanism.

However, there is some conflicting evidence regarding the role of the opioid system. One study in rats found that the analgesia induced by DSIP was not sensitive to naloxone pretreatment, suggesting a non-opioid-mediated pathway in that specific experimental context. nih.gov This discrepancy may indicate that DSIP's influence on pain perception is complex and could involve multiple, potentially independent, neurochemical pathways depending on the experimental conditions.

Table 2: Research Findings on DSIP in Nociception and Analgesia

| Preclinical Model | Test Method | Key Findings | Pathway Implication | Reference |

|---|---|---|---|---|

| Mice and Rats | Tail-pinch and Hot-plate tests | Centrally administered DSIP produced a significant, dose-dependent antinociceptive effect. | Opioid system (effect blocked by naloxone and absent in morphine-tolerant mice). | |

| Mice | Tail-pinch and Hot-plate tests | The antinociceptive effect of DSIP was antagonized by alpha-adrenergic blockers (phentolamine, yohimbine) and reduced by monoamine depletion (reserpine). | Spinal Noradrenergic System. | |

| Rats | Hot-plate test | DSIP increased the pain threshold level. | Non-opioid (analgesia was insensitive to naloxone pretreatment). | nih.gov |

| Mice | Tail-pinch and Hot-plate tests | Intracerebroventricular or intracisternal administration produced a potent antinociceptive effect. | Supraspinal action, likely via opioid receptors. |

Endocrine System Regulation by Delta Sleep Inducing Peptide Dsip

Pituitary Hormone Secretion Regulation

DSIP has a demonstrable impact on the secretion of several key hormones from the pituitary gland, a central component of the endocrine system. wikipedia.orgclevelandclinic.org Its effects are not uniform across all pituitary hormones, indicating a specific and nuanced regulatory role.

Corticotropin (B344483) Release Modulation

Research indicates that DSIP plays an inhibitory role in the regulation of corticotropin, also known as adrenocorticotropic hormone (ACTH). wikipedia.orgmdpi.com Studies have shown that DSIP can decrease the basal levels of corticotropin and also block its release. wikipedia.orgmdpi.comparticlepeptides.com This inhibitory effect on ACTH secretion has been observed in various experimental models. tandfonline.comkarger.comnih.gov For instance, in studies involving normal men, the administration of DSIP induced a significant decrease in ACTH levels compared to a slight physiological decline observed with a saline placebo. karger.comnih.gov This suggests a direct or indirect modulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response. phoenixpeptide.com The peptide has been shown to decrease stress-induced corticosterone (B1669441) secretion, further supporting its role as an inhibitor of pituitary ACTH secretion. tandfonline.com

| Study Focus | Model System | Key Finding | Reference(s) |

| Basal ACTH Levels | Humans | DSIP administration significantly decreased circulating ACTH levels. | karger.comnih.gov |

| Stress-Induced Secretion | Animal Models | DSIP injection decreased stress-induced corticosterone secretion. | tandfonline.com |

| General Modulation | Review | DSIP is recognized as an inhibitor of pituitary ACTH secretion. | wikipedia.orgmdpi.com |

Growth Hormone Secretion Enhancement

The influence of DSIP on growth hormone (GH) secretion is complex, with some studies demonstrating a stimulatory effect. nih.gov Research in rats has suggested that DSIP can stimulate the release of GH through actions at both the hypothalamic and pituitary levels. nih.gov One proposed mechanism for this is the inhibition of somatostatin (B550006), a hormone that inhibits GH release. wikipedia.orgparticlepeptides.comkarger.com Furthermore, sleep deprivation in rats, which leads to an increase in endogenous DSIP, has been associated with a significant rise in plasma GH concentrations. pnas.orgnih.gov This sleep-related GH release was blocked by the administration of a DSIP antiserum, suggesting that DSIP is a physiological stimulus for this process. pnas.orgnih.gov However, not all studies have found a consistent stimulatory effect. For example, one study in normal women found that DSIP did not influence spontaneous or arginine-induced GH secretion. nih.gov

| Study Focus | Model System | Key Finding | Contradictory Finding | Reference(s) |

| Sleep-Related GH Release | Rats | DSIP is a physiological stimulus for sleep-related GH release. | pnas.orgnih.gov | |

| Mechanism of Action | Rats | DSIP stimulates GH release via hypothalamic and pituitary actions. | nih.gov | |

| Spontaneous & Stimulated GH Secretion | Humans (Females) | DSIP did not modify spontaneous or arginine-induced GH secretion. | nih.gov |

Luteinizing Hormone and Somatoliberin/Somatotropin Release Dynamics

DSIP has been shown to stimulate the release of luteinizing hormone (LH). wikipedia.orgnih.gov In studies with ovariectomized, steroid-primed rats, intraventricular administration of DSIP prompted a significant and prompt release of LH. nih.gov This effect appears to be mediated at the hypothalamic level, as DSIP was found to increase the release of luteinizing hormone-releasing hormone (LHRH) from median eminence fragments in vitro. nih.gov Conversely, DSIP had no direct effect on LH release from cultured pituitary cells, further indicating a hypothalamic site of action. nih.govnih.gov The stimulation of LH release was observed to be significant within 30 minutes of administration and remained elevated for up to two hours. nih.gov

In addition to its effects on LH, DSIP is also reported to stimulate the release of somatoliberin (growth hormone-releasing hormone, GHRH) and somatotropin (growth hormone). peptidesciences.comwikipedia.orgmdpi.comparticlepeptides.com This action complements its inhibitory effect on somatostatin to promote GH secretion.

| Hormone | Effect | Site of Action | Supporting Evidence | Reference(s) |

| Luteinizing Hormone (LH) | Stimulation of release | Hypothalamus | Increased LHRH release from median eminence fragments. | nih.govnih.gov |

| Somatoliberin (GHRH) | Stimulation of release | Not specified | Reported to stimulate release. | peptidesciences.comwikipedia.orgmdpi.comparticlepeptides.com |

| Somatotropin (GH) | Stimulation of release | Hypothalamus and Pituitary | Direct stimulation and inhibition of somatostatin. | peptidesciences.comwikipedia.orgmdpi.comparticlepeptides.comnih.gov |

Somatostatin Release Inhibition Mechanisms

A key mechanism through which DSIP influences the endocrine system, particularly GH secretion, is by inhibiting the release of somatostatin (also known as growth hormone-inhibiting hormone). wikipedia.orgkarger.com In vitro studies using rat hypothalamic median eminence have demonstrated that DSIP inhibits somatostatin release in a dose-dependent manner. karger.comnih.govdocumentsdelivered.com The maximal inhibitory effect was observed at a concentration of 10⁻⁸ M. karger.comnih.govdocumentsdelivered.com This inhibitory action appears to be mediated through a dopaminergic pathway, as the effect was blocked by the dopamine (B1211576) receptor blocker pimozide. karger.comnih.govdocumentsdelivered.com The inhibition of somatostatin by DSIP likely contributes to the observed increase in GH secretion in some studies. karger.com

Interactions with Circadian Hormone Rhythms

DSIP is intricately linked with circadian rhythms, the body's internal 24-hour clock that regulates sleep-wake cycles and hormonal fluctuations. boulderlongevity.comnih.gov Studies in humans have shown that plasma levels of DSIP-like immunoreactivity (DSIP-LI) exhibit a distinct pattern in relation to the sleep-wake cycle, with a significant decrease observed at the onset of sleep. nih.gov This suggests that DSIP is influenced by the initiation of sleep, which is a key component of the circadian rhythm. nih.gov Furthermore, DSIP is thought to help reset the circadian clock by promoting deep, delta-wave sleep. boulderlongevity.com The peptide's influence on the circadian rhythms of hormones like cortisol and growth hormone has also been noted. peptidesciences.comnih.gov The balance between neuropeptides like growth hormone-releasing hormone (GHRH) and corticotropin-releasing hormone (CRH), which is crucial for normal sleep and endocrine activity, is a key aspect of circadian regulation that DSIP may influence. oup.com

Glucocorticoid Regulatory Interplay

There is evidence of a regulatory interplay between DSIP and glucocorticoids, steroid hormones produced by the adrenal gland that are central to the stress response and metabolism. wikipedia.org It has been suggested that DSIP's expression and activity may be regulated by glucocorticoids. wikipedia.org Some research proposes that DSIP is homologous to the glucocorticoid-induced leucine (B10760876) zipper (GILZ), a protein that can be induced by dexamethasone, a synthetic glucocorticoid. wikipedia.org This suggests a potential molecular link between glucocorticoid signaling and DSIP function. Furthermore, DSIP has been shown to modulate the effects of stress, a state characterized by elevated glucocorticoid levels. tandfonline.com The peptide can decrease stress-induced increases in corticosterone (the primary glucocorticoid in rodents), indicating a feedback relationship where DSIP may counteract some of the physiological effects of high glucocorticoid levels. tandfonline.com This interplay is also evident at the level of gene regulation, where glucocorticoid receptors and their response elements are key in mediating the transcriptional effects of stress, a process that DSIP appears to modulate. nih.govendocrine-abstracts.org

Immunomodulatory Effects of Delta Sleep Inducing Peptide Dsip

Stimulation of Specific Immune Cell Populations (e.g., T-cells, Natural Killer Cells)

Research indicates that DSIP can enhance the immune system by stimulating the production of specific immune cells, including T-cells and natural killer (NK) cells. This activity is a component of the peptide's broader modulatory effects on the neuroimmune system. The stimulation of these particular cells is critical for an effective immune response. T-cells are vital for the adaptive immune system, orchestrating responses and remembering past infections, while NK cells are part of the innate immune system, providing a rapid response to virally infected cells and tumor formation.

In one study, researchers evaluated the stress-protective influence of DSIP on the immune system by examining its effects on heat-shock proteins in cultured human myeloleukemia K562 cells, which are often used as a model for NK cells. The study found that DSIP affected the expression of heat-shock protein 70 kDa, suggesting an influence on cellular stress response pathways within these immune-related cells. nih.gov Furthermore, long-term administration of a DSIP-containing preparation in mice was observed to decrease the frequency of chromosome aberrations in bone marrow cells by 22.6%, indicating a protective effect on the hematopoietic system where immune cells are generated.

| Parameter | Observed Effect | Percentage Change |

|---|---|---|

| Frequency of Chromosome Aberrations (Bone Marrow Cells) | Decrease | -22.6% |

| Total Spontaneous Tumor Incidence | Decrease | -2.6-fold |

| Maximum Lifespan | Increase | +24.1% |

Anti-inflammatory Response Mechanisms

DSIP exhibits notable anti-inflammatory and stress-protective effects, which are mediated through several interconnected mechanisms, primarily involving antioxidant activity and hormonal modulation.

One of the key anti-inflammatory actions of DSIP is its ability to counteract oxidative stress. wikipedia.org Research in animal models has shown that DSIP administration shifts the prooxidant-antioxidant balance. nih.gov It has been observed to suppress lipid peroxidation, a key process in cellular damage, and reduce levels of its byproducts such as malonic dialdehyde (B1249045). nih.gov This protective effect is achieved by bolstering the body's endogenous antioxidant defense systems. Studies have documented that DSIP stimulates the activity of crucial antioxidant enzymes. nih.gov

| Marker/Enzyme | Effect of DSIP Administration |

|---|---|

| Lipid Peroxidation | Suppressed |

| Malonic Dialdehyde (MDA) Level | Decreased |

| Superoxide Dismutase (SOD) Activity | Increased |

| Catalase Activity | Increased |

| Glutathione (B108866) Peroxidase Activity | Increased |

| Glutathione Reductase Activity | Increased |

| Reduced Glutathione Concentration | Increased |

In addition to its direct antioxidant effects, DSIP modulates the body's response to stress, which is intrinsically linked to inflammation. The peptide can lower basal levels of corticotropin (B344483) (also known as Adrenocorticotropic hormone or ACTH) and block its release. By inhibiting the secretion of stress-related hormones like corticosterone (B1669441), DSIP helps to prevent the downstream inflammatory consequences of a prolonged stress response. This hormonal regulation, combined with its ability to enhance the efficiency of oxidative phosphorylation in mitochondria, contributes to its pronounced stress-protective and anti-inflammatory profile. researchgate.net

Geroprotective and Anticarcinogenic Research Themes for Delta Sleep Inducing Peptide Dsip

Impact on Lifespan and Markers of Biological Aging

Research in animal models has investigated the effects of DSIP on lifespan and various markers of biological aging. One significant study involving female Swiss-derived SHR mice treated with a DSIP-containing preparation, Deltaran, from the age of 3 months until natural death, revealed notable effects on longevity and age-related physiological parameters. While the mean lifespan of the DSIP-treated mice was not significantly different from the control group, the maximum lifespan saw a considerable increase of 24.1% nih.govstate-journal.comwikipedia.orgresearchgate.net. Furthermore, the lifespan of the last 10% of surviving mice was extended by 17.1% nih.govresearchgate.net.

Beyond lifespan, the administration of DSIP demonstrated a positive impact on specific biomarkers of aging. A notable finding was the 22.6% decrease in the frequency of chromosome aberrations in the bone marrow cells of treated mice, suggesting a protective effect on genomic stability, a key factor in the aging process nih.govwikipedia.orgresearchgate.net. Additionally, DSIP was observed to slow down the age-related cessation of estrous function, indicating a potential to preserve reproductive health in aging females nih.govwikipedia.orgresearchgate.net.

The geroprotective effects of DSIP are thought to be linked to its antioxidant properties nbinno.comresearchgate.net. Studies have shown that DSIP can enhance the body's endogenous antioxidant defense systems. This is achieved by stimulating the activity of key antioxidant enzymes such as superoxide dismutase and catalase nbinno.commpg.denih.gov. Furthermore, DSIP has been shown to increase the expression of genes for SOD 1 (Sod1) and glutathione (B108866) peroxidase 1 (Gpx1) in the brain and blood cells of aging rats, which normally see a decrease in expression with age science.govnih.gov. By combating oxidative stress, which is a major contributor to aging and age-related diseases, DSIP may help to preserve cellular health and function nbinno.comnih.gov.

| Parameter | Control Group | DSIP-Treated Group | Percentage Change |

| Maximum Lifespan | 739 days | 917 days | +24.1% |

| Lifespan of Last 10% of Survivors | Not specified | Increased | +17.1% |

| Chromosome Aberrations in Bone Marrow Cells | Not specified | Decreased | -22.6% |

| Age-Related Cessation of Estrous Function | Normal progression | Slowed progression | Not specified |

Modulation of Spontaneous Tumorigenesis

The anticarcinogenic potential of DSIP has been highlighted in research, with studies demonstrating a significant reduction in the incidence of spontaneous tumors in animal models. In the same study conducted on female SHR mice, long-term administration of DSIP resulted in a 2.6-fold decrease in the total incidence of spontaneous tumors compared to the control group nih.govstate-journal.comwikipedia.orgparticlepeptides.com.

The reduction in tumorigenesis was particularly evident in specific types of cancer. The incidence of mammary carcinomas and leukemias was notably lower in the mice that received DSIP nih.govstate-journal.com. This suggests that DSIP may have a targeted effect on the pathways involved in the development of these specific malignancies. The anticarcinogenic effects of DSIP are considered to be a significant aspect of its geroprotective properties, as cancer is a major age-related disease nbinno.comresearchgate.net.

| Tumor Incidence | Control Group | DSIP-Treated Group | Fold Decrease |

| Total Spontaneous Tumors | 36% | 13.8% | 2.6-fold |

| Mammary Carcinomas | Not specified | Significantly decreased | Not specified |

| Leukemias | Not specified | Significantly decreased | Not specified |

Influence on Age-Related Physiological Declines